Cas no 689736-54-7 (rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate)

rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate structure
689736-54-7 structure
Product name:rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate
CAS No:689736-54-7
MF:C14H19NO2
Molecular Weight:233.30616402626
CID:6100743
PubChem ID:136589188

rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate
    • 2-Azetidinecarboxylic acid, 3-phenyl-, 1,1-dimethylethyl ester, (2R,3R)-rel-
    • 689736-54-7
    • EN300-1693086
    • インチ: 1S/C14H19NO2/c1-14(2,3)17-13(16)12-11(9-15-12)10-7-5-4-6-8-10/h4-8,11-12,15H,9H2,1-3H3/t11-,12+/m0/s1
    • InChIKey: PZOVCADFIBGNAO-NWDGAFQWSA-N
    • SMILES: N1C[C@@H](C2=CC=CC=C2)[C@@H]1C(OC(C)(C)C)=O

計算された属性

  • 精确分子量: 233.141578849g/mol
  • 同位素质量: 233.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 276
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • 密度みつど: 1.068±0.06 g/cm3(Predicted)
  • Boiling Point: 327.7±42.0 °C(Predicted)
  • 酸度系数(pKa): 8.44±0.60(Predicted)

rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1693086-1.0g
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate
689736-54-7
1g
$1357.0 2023-06-04
Enamine
EN300-1693086-0.1g
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate
689736-54-7
0.1g
$1195.0 2023-09-20
Enamine
EN300-1693086-10g
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate
689736-54-7
10g
$5837.0 2023-09-20
Enamine
EN300-1693086-1g
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate
689736-54-7
1g
$1357.0 2023-09-20
Enamine
EN300-1693086-0.25g
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate
689736-54-7
0.25g
$1249.0 2023-09-20
Enamine
EN300-1693086-10.0g
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate
689736-54-7
10g
$5837.0 2023-06-04
Enamine
EN300-1693086-2.5g
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate
689736-54-7
2.5g
$2660.0 2023-09-20
Enamine
EN300-1693086-5.0g
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate
689736-54-7
5g
$3935.0 2023-06-04
Enamine
EN300-1693086-0.05g
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate
689736-54-7
0.05g
$1140.0 2023-09-20
Enamine
EN300-1693086-0.5g
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate
689736-54-7
0.5g
$1302.0 2023-09-20

rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate 関連文献

rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylateに関する追加情報

Introduction to Rac-Tert-Butyl (2R,3R)-3-Phenylazetidine-2-Carboxylate (CAS No. 689736-54-7)

Rac-Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate, a compound with the chemical identifier CAS No. 689736-54-7, represents a significant advancement in the field of medicinal chemistry and pharmacology. This compound belongs to the azetidine class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a phenyl ring, contribute to its distinctive chemical properties and biological interactions.

The synthesis and characterization of Rac-Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate involve meticulous attention to stereochemistry, which is critical for its biological efficacy. The (2R,3R) configuration of the azetidine ring is a key aspect that influences its interactions with biological targets. This stereochemical specificity has been a focal point in recent research, as it often dictates the potency and selectivity of pharmacological agents. The tert-butyl group further enhances the steric environment of the molecule, potentially modulating its binding affinity and pharmacokinetic profile.

Recent studies have highlighted the importance of azetidine derivatives in drug discovery. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The phenylazetidine core structure of Rac-Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate is particularly noteworthy for its ability to engage with specific biological pathways. For instance, modifications at the 3-position of the azetidine ring can significantly alter the molecule's interaction with enzymes and receptors.

In the realm of medicinal chemistry, the development of chiral auxiliaries and catalysts has enabled more efficient synthesis of enantiomerically pure compounds like Rac-Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate. The use of asymmetric synthesis techniques has not only improved yield but also allowed for greater control over stereochemical outcomes. This has been instrumental in optimizing the pharmacological properties of azetidine derivatives without compromising their structural integrity.

The biological activity of Rac-Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate has been extensively evaluated in preclinical studies. These investigations have revealed its potential as a lead compound for further drug development. Specifically, its interaction with certain enzymes has been linked to anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases. Additionally, its antimicrobial properties have been explored, suggesting possible applications in combating resistant bacterial strains.

The pharmacokinetic profile of Rac-Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate is another area of interest. Studies have indicated that the tert-butyl group influences metabolic stability and distribution within the body. Understanding these parameters is crucial for designing effective drug formulations that maximize bioavailability while minimizing side effects. Advanced computational methods have been employed to predict how this compound behaves in vivo, providing valuable insights for future clinical trials.

Recent advancements in analytical chemistry have enabled more precise characterization of Rac-Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided detailed structural information, confirming the identity and purity of the compound. These analytical tools are essential for ensuring that synthetic routes are optimized and that impurities are minimized before moving into preclinical testing.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like Rac-Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate. Predictive models can screen vast libraries of compounds for potential biological activity based on their structural features. This high-throughput approach has significantly reduced the time required to identify lead compounds, enabling faster development cycles.

In conclusion, Rac-Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of stereochemical features and functional groups makes it a valuable asset in medicinal chemistry research. As ongoing studies continue to uncover its potential applications, this compound is poised to play a significant role in future drug development efforts.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD